
Sodium DL-Lactate-d3 (60per cent w/w in H2O)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Sodium DL-Lactate-d3 often involves complex chemical reactions. For example, the synthesis of vitamin D3 analogs with a lactam structure involved 1,3-dipolar cycloaddition reaction and subsequent reduction as key steps (Kato et al., 2004). This method reflects the intricate processes that may be involved in synthesizing compounds related to Sodium DL-Lactate-d3.
Molecular Structure Analysis
Analyzing the molecular structure is crucial for understanding the behavior and properties of chemical compounds. Studies like the synthesis and structural analysis of sodium and lanthanum 4-methylphenoxide complexes provide insight into the arrangement of atoms and the resulting chemical properties (Evans et al., 1993). Such analyses are foundational in predicting the reactivity and interactions of Sodium DL-Lactate-d3 with other compounds.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of compounds akin to Sodium DL-Lactate-d3 helps in applying them effectively in various fields. The chemo-enzymatic D-enantiomerization of DL-lactate to produce D-lactate showcases the potential chemical reactions and the importance of stereochemistry in determining the properties and applications of such compounds (Oikawa et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and boiling point, are essential for their application in various scientific domains. Studies focusing on interactions, such as those between β-lactoglobulin and sodium alginate, highlight how the physical properties of compounds can influence their behavior in solutions and mixtures (Guzey & Mcclements, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for comprehensively understanding compounds like Sodium DL-Lactate-d3. The antimicrobial activity of sodium lactate, for instance, demonstrates how the chemical properties of a compound can be leveraged for specific applications, such as food preservation (Wit & Rombouts, 1990).
Wissenschaftliche Forschungsanwendungen
Another area of interest is the investigation into sodium lactate's influence on panic disorders, where it has been proposed as a biological marker and model for panic attacks. However, critical reviews and methodological critiques of studies involving sodium lactate infusions suggest that its response lacks specificity and sensitivity, indicating that further research is needed to understand its role in panic disorders fully (Margraf, Ehlers, & Roth, 1986).
In agriculture, specifically within ruminal fermentation, the application of sodium lactate and related compounds has been explored for their potential to stimulate lactate utilization by key ruminal bacteria, which could impact feed efficiency and methane production in ruminants. This suggests a broader utility in enhancing the nutritional value of livestock feed and improving environmental outcomes of agricultural practices (Martin, 1998).
Moreover, sodium salts, including sodium lactate, play a crucial role in food safety by inhibiting the growth of pathogenic microorganisms in various food products, highlighting their importance beyond flavor enhancement to ensuring the microbial safety and quality of foods (Taormina, 2010).
Safety And Hazards
Sodium DL-lactate can cause serious eye irritation8. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It is also advised to wash thoroughly after handling8.
Zukünftige Richtungen
There is limited information available on the future directions of Sodium DL-Lactate-d3. However, given its various applications in food additives, cosmetic preparations, and medical treatments, it is likely to continue to be a subject of research and development7.
Eigenschaften
CAS-Nummer |
1219802-24-0 |
|---|---|
Produktname |
Sodium DL-Lactate-d3 (60per cent w/w in H2O) |
Molekularformel |
C₃H₂D₃NaO₃ |
Molekulargewicht |
115.08 |
Synonyme |
2-Hydroxypropanoic Acid Sodium Salt-d3; Monosodium Salt Lactic Acid-d3; 2-Hydroxy-Propanoic Acid Monosodium Salt-d3; Sodium Lactate-d3; E 325; Lacolin-d3; Lactic Acid Sodium Salt-d3; Monosodium Lactate-d3; NSC 31718-d3; Per-glycerin-d3; Purasal Powde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



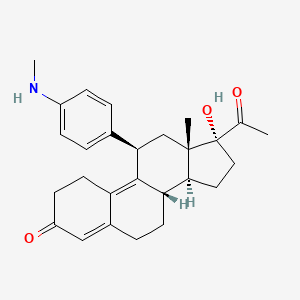


![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
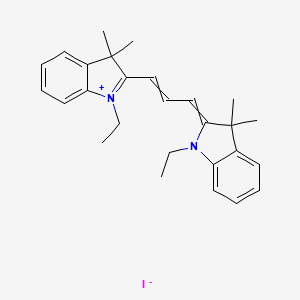
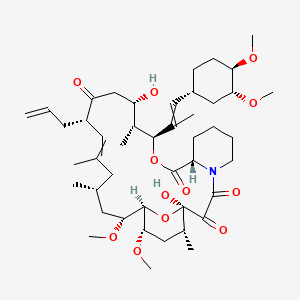
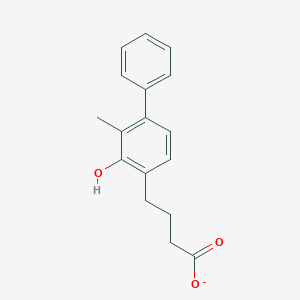
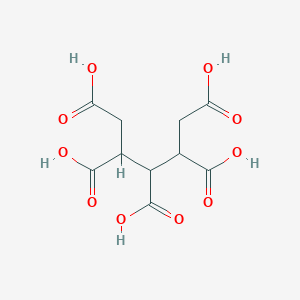
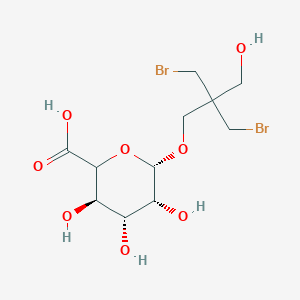
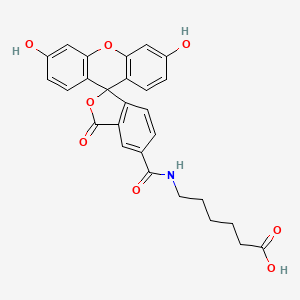
![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)